
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H23F3N2O3S and a molecular weight of 392.44. It is related to the piperidine class of compounds, which are known to be important in the field of drug discovery .
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature . A typical synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, a tetrahydrofuran ring, and a benzenesulfonamide group. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in synthesizing organic compounds, including medicinal products .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to undergo a variety of chemical reactions . These include modulation of the aliphatic chain linking the benzene moiety to the piperidine ring, modulation of the amide substituent, replacement of certain moieties with urea-like substructures, and elimination of the piperidine ring .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of substituted benzenesulfonamides, including derivatives similar to N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for their biological activities. These compounds have shown potent inhibitory effects on membrane-bound phospholipase A2, with certain derivatives significantly reducing the size of myocardial infarction in rats, highlighting their potential as therapeutic agents in cardiovascular diseases (Oinuma et al., 1991).
Anticholinesterase Activity
Sulfonamides bearing the piperidine nucleus have been synthesized and demonstrated talented activity against acetylcholinesterase and butyrylcholinesterase enzymes. These findings suggest their potential application in treating neurodegenerative diseases such as Alzheimer's by modulating cholinergic function (Khalid, 2012).
Antihypertensive and Diuretic Properties
Compounds containing sulfur attached to nitrogen in the spiro[isobenzofuran-1(3H),4'-piperidine] structure have demonstrated species-specific diuretic and antihypertensive activities in rats, indicating their potential use in managing hypertension and related cardiovascular conditions (Klioze & Novick, 1978).
Carbonic Anhydrase Inhibition
A new series of benzenesulfonamides incorporating various moieties has been investigated for their inhibition of human carbonic anhydrase isozymes, showing low nanomolar activity. These findings support their potential application in developing therapeutics for conditions such as glaucoma, epilepsy, obesity, and cancer, where carbonic anhydrases play a crucial role (Alafeefy et al., 2015).
Molecular Docking and Bioassay Studies
The synthesis and characterization of N-substituted derivatives have been explored, along with their molecular docking and bioassay studies as cyclooxygenase-2 inhibitors. This research points to the role these compounds could play in developing new anti-inflammatory drugs (Al-Hourani et al., 2016).
Orientations Futures
Piperidine derivatives, including “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide”, have potential for further exploration in the field of drug discovery due to their wide range of biological activities . Future research could focus on the development of new synthesis methods, the discovery of new biological activities, and the optimization of their pharmacological properties.
Propriétés
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPIYCBIWRRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)
![N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2649735.png)

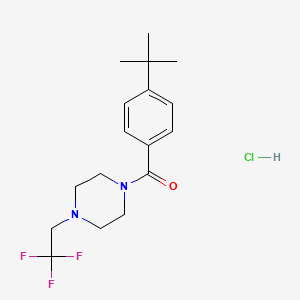
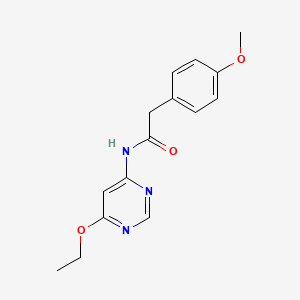
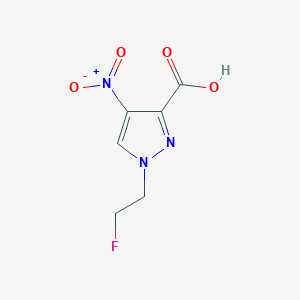
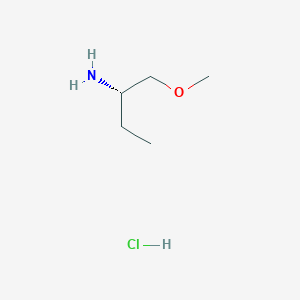
![2-(4-Fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2649747.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone](/img/structure/B2649748.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2649749.png)
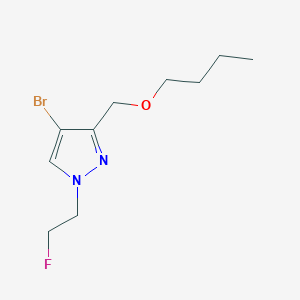
![Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate](/img/structure/B2649752.png)
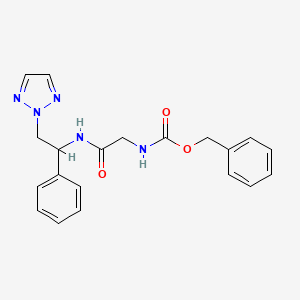
![1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649756.png)
